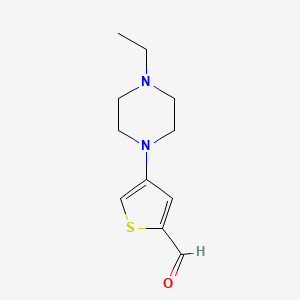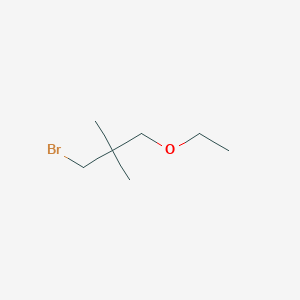![molecular formula C7H12N2O3 B13194419 8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one is a complex organic compound with a unique structure that includes both oxazolidinone and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one can be achieved through various synthetic routes. One efficient method involves the use of a one-pot convergent synthesis protocol. This method employs the Mitsunobu reaction followed by sequential cyclization to obtain the desired compound in good to excellent yields and high enantioselectivities .
Industrial Production Methods
For industrial production, the synthesis process needs to be scalable, cost-effective, and environmentally friendly. The preparation of this compound involves multiple steps, including acylation, reduction, Grignard reaction, and cyclization . These processes are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted morpholine compounds .
Aplicaciones Científicas De Investigación
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticoagulant activities .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibacterial drug.
Tedizolid phosphate: Another oxazolidinone used for treating MRSA infections.
Rivaroxaban: An anticoagulant drug containing the oxazolidinone moiety.
Uniqueness
8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one is unique due to its combined oxazolidinone and morpholine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H12N2O3 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
8a-(aminomethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H12N2O3/c8-3-7-4-11-2-1-9(7)6(10)12-5-7/h1-5,8H2 |
Clave InChI |
SRBLASAPADJCLQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2(N1C(=O)OC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


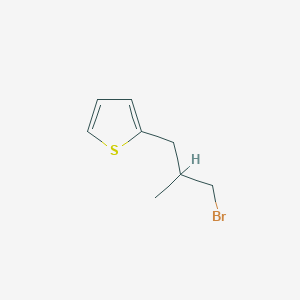
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)


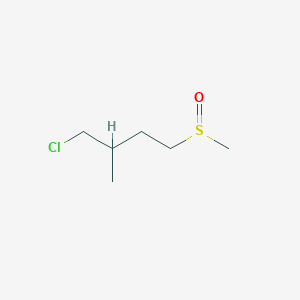
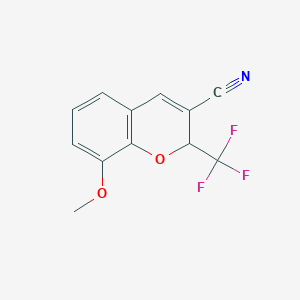
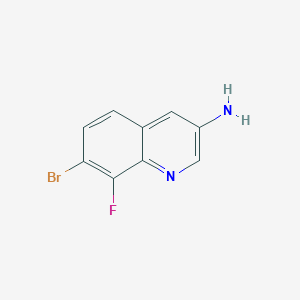

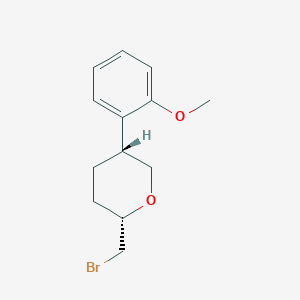
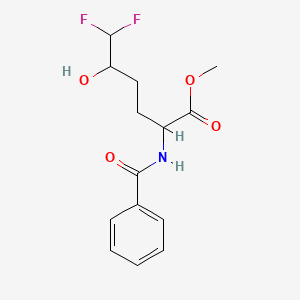
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)

